molecular formula C11H15NO3S2 B14905647 2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid

Cat. No.: B14905647
M. Wt: 273.4 g/mol
InChI Key: PBKSUVQRUKLBKZ-UHFFFAOYSA-N
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Description

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid is a sulfur-containing organic compound featuring a propanoic acid backbone modified with a thioether linkage and a methyl-substituted thiophene-3-ylmethylamino group. The compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiophene derivatives or thioether-containing molecules.

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-[2-[methyl(thiophen-3-ylmethyl)amino]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H15NO3S2/c1-8(11(14)15)17-7-10(13)12(2)5-9-3-4-16-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,14,15)

InChI Key

PBKSUVQRUKLBKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC(=O)N(C)CC1=CSC=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Derivatives

  • N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): This benzamide derivative shares a thiophenylmethylthio group but replaces the propanoic acid with a benzamide scaffold. It is documented for anticancer and antiviral applications, highlighting the pharmacological relevance of the thiophene-thioether motif. The substitution of the carboxylic acid with an amide may enhance membrane permeability but reduce ionization at physiological pH compared to the target compound .
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A structurally simpler analog with a thiophen-2-yl group and methylamino substituent. Such derivatives are often intermediates in drug synthesis or impurities in APIs, emphasizing the importance of analytical controls .

Propanoic Acid-Based Analogs

  • 2-(2-(Methylthio)ethoxy)propanoic acid (): This compound features a methylthio-ethoxy side chain attached to propanoic acid. Unlike the target compound’s thiophene-linked amino group, this analog’s simpler alkyl-thioether group may result in lower steric hindrance and higher metabolic stability.
  • 2-amino-3-({2-[(aminocarbonyl)amino]-2-oxoethyl}thio)propanoic acid (): With a molecular formula C₆H₁₁N₃O₄S (molar mass: 221.23 g/mol), this analog replaces the methyl(thiophen-3-ylmethyl)amino group with an aminocarbonylamino substituent.

Heterocyclic Thioether Derivatives

  • Propanoic acid, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]- (): This thiazole-containing analog substitutes the thiophene ring with a thiazole heterocycle, which is more electron-deficient. Thiazoles are common in bioactive molecules (e.g., sulfathiazole), suggesting divergent biological targets compared to thiophene-based compounds .

Physicochemical and Functional Comparisons

Property Target Compound 2-(2-(Methylthio)ethoxy)propanoic acid 2-amino-3-({2-[(aminocarbonyl)amino]-2-oxoethyl}thio)propanoic acid
Core Structure Propanoic acid + thiophene-thioether Propanoic acid + alkyl-thioether Propanoic acid + urea-thioether
Molecular Weight ~300–350 g/mol (estimated) Not specified 221.23 g/mol
Key Functional Groups Thiophene, thioether, carboxylic acid Alkyl-thioether, carboxylic acid Urea, thioether, carboxylic acid
Potential Applications Enzyme/receptor modulation (inferred) Synthetic intermediate Hydrogen-bond-driven interactions

Research Implications and Gaps

  • Synthetic Routes: The target compound’s synthesis could mirror methods for 2-(2-(Methylthio)ethoxy)propanoic acid (alkylation of thiols) but would require introducing the thiophene-methylamino moiety .
  • Biological Activity: While highlights anticancer/antiviral activity in thiophene-thioether benzamides, the propanoic acid variant’s ionizable group may shift selectivity toward targets like proteases or transporters .
  • Analytical Challenges: Impurity profiling (e.g., methylamino-thiophene derivatives in ) underscores the need for HPLC or LC-MS methods to ensure purity .

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